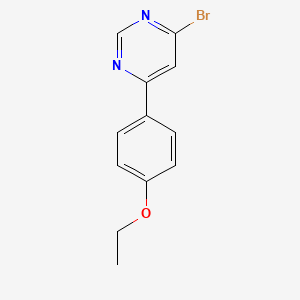
4-Bromo-6-(4-ethoxyphenyl)pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds, which include 4-Bromo-6-(4-ethoxyphenyl)pyrimidine, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .Molecular Structure Analysis
The molecular structure of 4-Bromo-6-(4-ethoxyphenyl)pyrimidine was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The DFT optimized structure of the molecule was found to be consistent with the crystal structure determined by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-6-(4-ethoxyphenyl)pyrimidine are complex and involve multiple steps. The featured approach involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
4-Bromo-6-(4-ethoxyphenyl)pyrimidine: is a valuable intermediate in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. The bromine atom on the pyrimidine ring can undergo various substitution reactions, allowing for the introduction of different functional groups. This versatility is essential for creating a diverse library of compounds for drug discovery and development .
Organic Light-Emitting Diodes (OLEDs)
Pyrimidine derivatives, including 4-Bromo-6-(4-ethoxyphenyl)pyrimidine , can be used in the development of OLEDs. Their electronic properties make them suitable for use as electron-transporting materials. By fine-tuning the molecular structure, researchers can optimize the performance of OLEDs in terms of brightness, efficiency, and lifespan .
Antimicrobial Agents
The pyrimidine scaffold is a common feature in many antimicrobial agents. The presence of the bromine and ethoxyphenyl groups in 4-Bromo-6-(4-ethoxyphenyl)pyrimidine provides opportunities to synthesize novel compounds with potential antibacterial and antifungal activities. These synthesized compounds can be screened against various microbial strains to identify new treatments for infections .
Anti-Inflammatory Drugs
Pyrimidine derivatives are known to exhibit anti-inflammatory properties. The structural modification of 4-Bromo-6-(4-ethoxyphenyl)pyrimidine can lead to the discovery of new anti-inflammatory drugs. Such drugs could be beneficial in treating chronic inflammatory diseases like arthritis and inflammatory bowel disease .
Cancer Research
In cancer research, 4-Bromo-6-(4-ethoxyphenyl)pyrimidine can be utilized to create compounds that inhibit specific enzymes or signaling pathways involved in tumor growth and proliferation. By targeting these pathways, it’s possible to develop targeted therapies that are more effective and have fewer side effects than traditional chemotherapy .
Agricultural Chemicals
The pyrimidine ring system is also found in various herbicides and pesticides. 4-Bromo-6-(4-ethoxyphenyl)pyrimidine could serve as a starting point for the synthesis of new agricultural chemicals that are safer and more environmentally friendly. These chemicals can help in managing pests and diseases that affect crops, thus improving food security .
Wirkmechanismus
The possible mechanism of action of 4-Bromo-6-(4-ethoxyphenyl)pyrimidine was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Safety and Hazards
The safety data sheet for a similar compound, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, suggests that it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .
Zukünftige Richtungen
The novel scaffolds of triazole-pyrimidine-based compounds, which include 4-Bromo-6-(4-ethoxyphenyl)pyrimidine, can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests promising future directions for the development of more potent and efficacious drugs with pyrimidine scaffold .
Eigenschaften
IUPAC Name |
4-bromo-6-(4-ethoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-2-16-10-5-3-9(4-6-10)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYGSZHTRSFXJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(4-ethoxyphenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



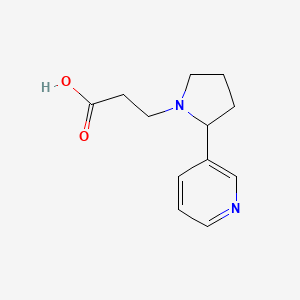
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488196.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488201.png)
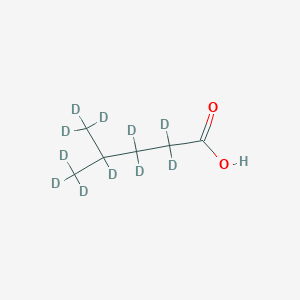

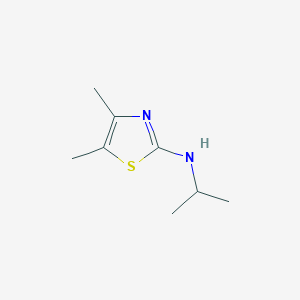
![Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1488206.png)
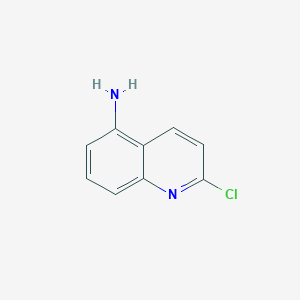
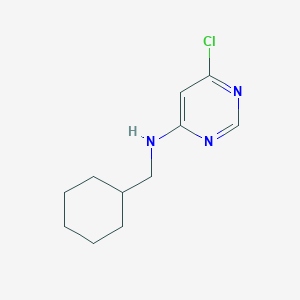
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1488211.png)


![1-[(2,4-Dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B1488217.png)
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488218.png)